molecular formula C4H8N2O3S B136849 3-Carbamylthioalanine CAS No. 125356-75-4

3-Carbamylthioalanine

Cat. No. B136849
M. Wt: 164.19 g/mol
InChI Key: YOAUVDYBDJTJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carbamylthioalanine is a naturally occurring amino acid derivative that has been found to have various biochemical and physiological effects. It is synthesized in the body through the metabolic breakdown of the amino acid, methionine.

Mechanism Of Action

The exact mechanism of action of 3-Carbamylthioalanine is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Biochemical And Physiological Effects

3-Carbamylthioalanine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme, methionine adenosyltransferase (MAT), which is involved in the synthesis of SAM. This leads to a decrease in SAM levels, which in turn reduces the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-Carbamylthioalanine has also been shown to increase the activity of the enzyme, cystathionine gamma-lyase (CSE), which is involved in the metabolism of homocysteine. This leads to a decrease in homocysteine levels, which is associated with a reduced risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Carbamylthioalanine in lab experiments is its ability to inhibit the activity of MAT and reduce SAM levels. This makes it a useful tool for studying the role of SAM in various biological processes. However, one of the limitations of using 3-Carbamylthioalanine is its potential toxicity at high concentrations. Careful dose optimization is required to ensure that the concentrations used in lab experiments are non-toxic.

Future Directions

There are several future directions for the study of 3-Carbamylthioalanine. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help to better understand its therapeutic potential and identify new targets for drug development. Another direction is to investigate its potential use as a biomarker for various diseases. It has been shown to be elevated in certain cancers and may be a useful diagnostic tool. Finally, further studies are needed to investigate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 3-Carbamylthioalanine is a naturally occurring amino acid derivative that has been found to have various biochemical and physiological effects. It is synthesized in the body through the metabolic breakdown of methionine and has potential therapeutic applications for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and identify its molecular targets.

Synthesis Methods

3-Carbamylthioalanine is synthesized in the body through the metabolic breakdown of methionine. Methionine is first converted to S-adenosylmethionine (SAM), which then undergoes a series of reactions to produce S-methyl-5'-thioadenosine (MTA). MTA is further metabolized to produce 3-Carbamylthioalanine.

Scientific Research Applications

3-Carbamylthioalanine has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-amino-3-carbamoylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAUVDYBDJTJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamylthioalanine

CAS RN

2072-71-1
Record name S-Carbamoylcysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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